molecular formula C9H10ClNO2 B103218 Ethyl 4-amino-2-chlorobenzoate CAS No. 16017-69-9

Ethyl 4-amino-2-chlorobenzoate

Cat. No.: B103218
CAS No.: 16017-69-9
M. Wt: 199.63 g/mol
InChI Key: RAIGEAVXXPZKJB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-chlorobenzoate: is an organic compound with the molecular formula C9H10ClNO2 . It is a derivative of benzoic acid and is characterized by the presence of an amino group at the fourth position and a chlorine atom at the second position on the benzene ring, with an ethyl ester functional group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of Ethyl 4-amino-2-chlorobenzoate typically begins with .

    Esterification Reaction: The carboxylic acid group of 4-amino-2-chlorobenzoic acid is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

    Purification: The resulting product is purified by recrystallization or distillation to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. Continuous flow reactors and automated systems may be used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 4-amino-2-chlorobenzoate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium hydroxide or potassium hydroxide, which can replace the chlorine atom with a hydroxyl group.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or nitric acid in acidic or neutral conditions.

Major Products:

    Substitution: 4-amino-2-hydroxybenzoate.

    Reduction: this compound.

    Oxidation: Ethyl 4-nitro-2-chlorobenzoate.

Scientific Research Applications

Chemistry: Ethyl 4-amino-2-chlorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It can act as a ligand in biochemical assays.

Medicine: This compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in designing molecules with antimicrobial and anti-inflammatory activities.

Industry: this compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 4-amino-2-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-amino-2-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 4-amino-2-iodobenzoate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: Ethyl 4-amino-2-chlorobenzoate is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it distinct from its bromine, fluorine, and iodine analogs.

Properties

IUPAC Name

ethyl 4-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIGEAVXXPZKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534862
Record name Ethyl 4-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16017-69-9
Record name Ethyl 4-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-amino-2-chlorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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